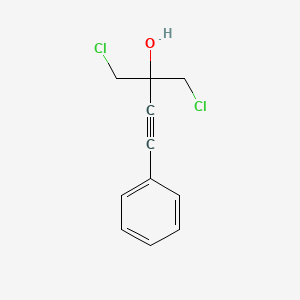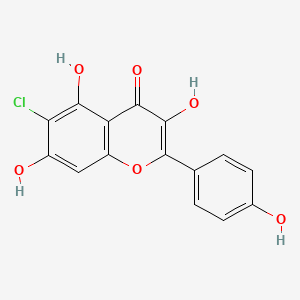
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is an organic compound with a molecular formula of C6H13NO3. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a methyl group attached to a propanamide backbone. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylpyruvamide with methanol under photochemical conditions. This reaction yields this compound along with other by-products . The reaction conditions typically involve irradiation with UV light and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, light intensity, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N-methylsuccinimide: This compound is structurally similar but contains a succinimide backbone instead of a propanamide backbone.
N-Methoxy-N-methylacetamide: This compound has a similar functional group arrangement but with an acetamide backbone.
Uniqueness
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91624-97-4 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-hydroxy-N-(methoxymethyl)-N-methylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-5(8)6(9)7(2)4-10-3/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
LEIGWTBWSJEPSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)

![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)






